Potassium (4-chloro-2-fluorobenzyl)trifluoroborate
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Overview
Description
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a potassium ion paired with a (4-chloro-2-fluorophenyl)methyl-trifluoroboranuide anion, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of potassium organotrifluoroborates typically involves the reaction of organoboronic acids with potassium bifluoride (KHF2). This method is efficient and produces stable, non-hygroscopic salts that can be stored for extended periods . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions where the trifluoroborate group acts as a nucleophile.
Oxidation and Reduction: These reactions can modify the functional groups attached to the phenyl ring, although specific conditions and reagents vary.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, essential in organic synthesis.
Medicine: Research into its use in drug development, particularly in creating compounds with specific biological activities.
Mechanism of Action
The mechanism of action for potassium organotrifluoroborates in Suzuki–Miyaura coupling involves the transmetalation step, where the trifluoroborate anion transfers its organic group to a palladium catalyst. This process is facilitated by the stability of the trifluoroborate group and its ability to act as a nucleophile .
Comparison with Similar Compounds
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate can be compared to other organotrifluoroborates such as potassium (4-chlorophenyl)methyl-trifluoroboranuide and potassium (4-chloro-2-methylphenyl)trifluoroboranuide . These compounds share similar stability and reactivity but differ in their specific substituents on the phenyl ring, which can influence their reactivity and applications.
Properties
IUPAC Name |
potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQBHKLNGVJRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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